molecular formula C9H14Cl2N2O3S B2446728 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride CAS No. 1417635-49-4

2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride

Cat. No.: B2446728
CAS No.: 1417635-49-4
M. Wt: 301.18
InChI Key: XRMOUFFOEVMQDO-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the morpholinomethyl group and the thiazole ring endows it with unique chemical properties that make it valuable for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride typically involves the reaction of thiazole derivatives with morpholine under specific conditions. One common method includes the reaction of thiazole-4-carboxylic acid with morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

  • 2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
  • 4-(4-Chlorophenyl)thiazole-2-carboxylic acid
  • 5-(Morpholinomethyl)isoxazole-3-carboxylic acid hydrochloride

Comparison: Compared to similar compounds, 2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is unique due to the presence of the morpholinomethyl group, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high reactivity and specificity .

Biological Activity

2-(Morpholinomethyl)thiazole-4-carboxylic acid dihydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a thiazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for researchers exploring antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring fused with a morpholinomethyl side chain. This unique structure contributes to its solubility and reactivity, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
  • Oxidative Stress Response : Preliminary studies suggest that this compound may play a role in modulating oxidative stress within cells, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division .

Cancer Cell LineIC50 (μM)
Prostate Cancer3.5
Melanoma2.9
Breast Cancer4.1

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus and E. coli. Results indicated a strong inhibitory effect at low concentrations, suggesting potential for development into an antibacterial agent .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the compound's cytotoxic effects on melanoma and prostate cancer cell lines. The study reported significant reductions in cell viability, correlating with increased concentrations of the compound .

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S.2ClH/c12-9(13)7-6-15-8(10-7)5-11-1-3-14-4-2-11;;/h6H,1-5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMOUFFOEVMQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=CS2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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